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molecular formula C5H11ClN2O2S B161148 4-methylpiperazine-1-sulfonyl Chloride CAS No. 1688-95-5

4-methylpiperazine-1-sulfonyl Chloride

Cat. No. B161148
M. Wt: 198.67 g/mol
InChI Key: GDYYZWFHNRVHCC-UHFFFAOYSA-N
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Patent
US05338726

Procedure details

To a solution of N-methylpiperazine (1.48 mL, 13.3 mmol) in dioxane (6.7 mL) cooled to 0° C. was added 4N hydrochloric acid in dioxane (10 mL). The reaction was very exothermic, and the mixture was stirred until the reaction cooled to room temperature. The solvent was removed under reduced pressure and chased with ether (2×). The solid obtained was taken up in acetonitrile (7 mL) and sulfuryl chloride (3.53 mL, 3.3 equiv) was added. The mixture was warmed at relux for 24 hours and the product removed by filtration and washed with 1:1 acetonitrile/ether (100 mL). This crude material was recrystallized from hot methanol and acetonitrile to afford 4-methylpiperazin-1-ylsulfonyl chloride (1.36 g, 44%) as a white crystalline solid.
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.53 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl.[S:9](Cl)([Cl:12])(=[O:11])=[O:10]>O1CCOCC1.C(#N)C>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:9]([Cl:12])(=[O:11])=[O:10])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
1.48 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
6.7 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
3.53 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and chased with ether (2×)
CUSTOM
Type
CUSTOM
Details
The solid obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed at relux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the product removed by filtration
WASH
Type
WASH
Details
washed with 1:1 acetonitrile/ether (100 mL)
CUSTOM
Type
CUSTOM
Details
This crude material was recrystallized from hot methanol and acetonitrile

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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